2H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

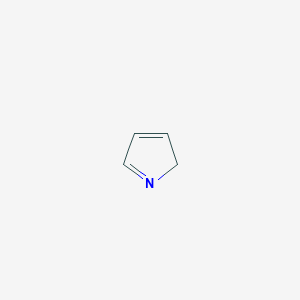

2H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 3. It is a tautomer of a 3H-pyrrole and a 1H-pyrrole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of 2H-pyrrole derivatives as anticancer agents. For instance, a study reported the synthesis of 3,4-diaryl-2H-pyrrole-2-ones that exhibited potent inhibition against vascular endothelial growth factor receptors (VEGF-R2/3) with IC50 values of 31 and 37 nM, respectively. These compounds demonstrated significant antiangiogenic activities in vitro, indicating their potential as therapeutic agents for cancer treatment .

1.2 Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. Compounds containing the pyrrole ring have shown effectiveness against various bacterial and fungal strains. The structural diversity of pyrrole allows for modifications that enhance their biological activity, making them promising candidates for new antimicrobial agents .

1.3 Enzyme Inhibition

The pyrrole scaffold has been utilized in the design of enzyme inhibitors. For example, certain this compound derivatives have been identified as inhibitors of protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression .

Materials Science

2.1 Photocatalysis

This compound compounds are being investigated for their applications in photocatalysis. They can serve as photocatalysts in UV-visible light-driven reactions aimed at clean energy production and pollution remediation. The unique electronic properties of pyrrole derivatives facilitate their use in various photocatalytic processes .

2.2 Polymer Chemistry

In polymer science, pyrroles are employed as building blocks for synthesizing conductive polymers. Their incorporation into polymer matrices enhances electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Analytical Chemistry

3.1 Chiral Separation

The enantiomeric discrimination of pyrrole derivatives has been successfully achieved using capillary electrophoresis techniques. For instance, the enantiomers of 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole were resolved using sulfobutyl ether-β-cyclodextrin as a chiral selector, demonstrating the utility of pyrroles in analytical applications .

Case Study 1: Anticancer Activity of Pyrrole Derivatives

A comprehensive study evaluated various 3,4-diaryl-2H-pyrrole-2-one derivatives for their anticancer properties. The results indicated that specific modifications to the pyrrole ring significantly enhanced their potency against multiple cancer cell lines.

Case Study 2: Photocatalytic Applications

Research on this compound-2-carboxylic acid derivatives demonstrated their effectiveness in photocatalytic reactions under UV-visible light, leading to improved degradation rates of organic pollutants.

Propiedades

Número CAS |

287-97-8 |

|---|---|

Fórmula molecular |

C4H5N |

Peso molecular |

67.09 g/mol |

Nombre IUPAC |

2H-pyrrole |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-3H,4H2 |

Clave InChI |

JZIBVTUXIVIFGC-UHFFFAOYSA-N |

SMILES |

C1C=CC=N1 |

SMILES canónico |

C1C=CC=N1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.